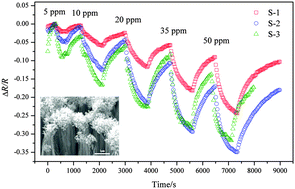ZnO nanorod/porous silicon nanowire hybrid structures as highly-sensitive NO2 gas sensors at room temperature†
Physical Chemistry Chemical Physics Pub Date: 2016-01-18 DOI: 10.1039/C5CP07036H
Abstract
ZnO nanorod/porous silicon nanowire (ZnO/PSiNW) hybrids with three different structures as highly sensitive NO2 gas sensors were obtained. PSiNWs were first synthesized by metal-assisted chemical etching, and then seeded in three different ways. After that ZnO nanorods were grown on the seeded surface of PSiNWs using a hydrothermal procedure. ZnO/PSiNW hybrids showed excellent gas sensing performance for various NO2 concentrations (5–50 ppm) at room temperature, and the electrical resistance change rate reached as high as 35.1% when responding to 50 ppm NO2. The distinct enhancement was mainly attributed to the faster carrier transportation after combination, the increase in gas sensing areas and the oxygen vacancy (VO) concentration. Moreover, the p-type gas sensing behavior was explained by the gas sensing mechanism and the effect of VO concentration on gas sensing properties was also discussed concerning the photoluminescence (PL) spectra performance.


Recommended Literature
- [1] In situ grown cobalt phosphide (CoP) on perovskite nanofibers as an optimized trifunctional electrocatalyst for Zn–air batteries and overall water splitting†
- [2] A predictive framework for mixing low dispersity polymer samples to design custom molecular weight distributions†
- [3] Institute of Chemistry of Great Britain and Ireland
- [4] A nicking enzyme-assisted allosteric strategy for self-resetting DNA switching circuits†
- [5] Errata
- [6] Over 14% efficiency nonfullerene all-small-molecule organic solar cells enabled by improving the ordering of molecular donors via side-chain engineering†
- [7] Targeted synthesis of a mesoporous triptycene-derived covalent organic framework†
- [8] A stereoselective and novel approach to the synthesis of 1,3-diols: simple control of diastereoselectivity
- [9] The Iron and Steel Institute. Second Report of the Moulding Materials Sub-Committee
- [10] Activity and conformation of lysozyme in molecular solvents, protic ionic liquids (PILs) and salt–water systems†










